Posaconazole-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Posaconazole-glucuronide is a metabolite of posaconazole, a triazole antifungal agent. Posaconazole is used to treat invasive fungal infections caused by species such as Candida and Aspergillus, particularly in immunocompromised patients . The glucuronide form is a result of the body’s metabolic process, where posaconazole undergoes glucuronidation, a common phase II metabolic reaction that enhances the solubility and excretion of drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of posaconazole-glucuronide involves the glucuronidation of posaconazole. This process typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to posaconazole . The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and the appropriate UGT enzyme.
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic byproduct.
Análisis De Reacciones Químicas
Types of Reactions: Posaconazole-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating the parent compound, posaconazole . This reaction is facilitated by enzymes such as β-glucuronidase.
Common Reagents and Conditions: The hydrolysis of this compound requires the presence of water and β-glucuronidase enzyme. The reaction typically occurs under physiological conditions, such as in the human body at a pH of around 7.4 and a temperature of 37°C .
Major Products Formed: The major product formed from the hydrolysis of this compound is posaconazole itself .
Aplicaciones Científicas De Investigación
Posaconazole-glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. Understanding its formation and elimination helps in optimizing posaconazole dosing regimens and improving therapeutic outcomes . Additionally, research on this compound contributes to the broader field of drug metabolism and pharmacokinetics, providing insights into the metabolic pathways of triazole antifungals .
Mecanismo De Acción
Posaconazole-glucuronide itself does not have a direct mechanism of action as it is a metabolite. posaconazole, the parent compound, exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell membrane dysfunction and ultimately fungal cell death .
Comparación Con Compuestos Similares
Posaconazole-glucuronide can be compared to glucuronide metabolites of other triazole antifungals, such as itraconazole-glucuronide and fluconazole-glucuronide . While all these compounds undergo glucuronidation, this compound is unique due to the specific structure of posaconazole, which includes a tetrahydrofuran ring and fluorophenyl groups . This structural uniqueness contributes to its broader spectrum of antifungal activity and different pharmacokinetic properties compared to other triazole antifungals .
Propiedades
Número CAS |
697751-82-9 |
---|---|
Fórmula molecular |
C43H50F2N8O10 |
Peso molecular |
876.9 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H50F2N8O10/c1-3-35(26(2)62-41-38(56)36(54)37(55)39(63-41)40(57)58)53-42(59)52(25-48-53)31-7-5-29(6-8-31)49-14-16-50(17-15-49)30-9-11-32(12-10-30)60-20-27-19-43(61-21-27,22-51-24-46-23-47-51)33-13-4-28(44)18-34(33)45/h4-13,18,23-27,35-39,41,54-56H,3,14-17,19-22H2,1-2H3,(H,57,58)/t26-,27+,35-,36-,37-,38+,39-,41+,43-/m0/s1 |
Clave InChI |
RMRMLQCGGXZVLN-OPXQCEFMSA-N |
SMILES isomérico |
CC[C@@H]([C@H](C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F |
SMILES canónico |
CCC(C(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.